molecular formula C9H5Cl2N3O2 B600869 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 661463-79-2

6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B600869
M. Wt: 258.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, commonly referred to as DCPD, is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is highly soluble in water and has a molecular formula of C6H2Cl2N3O2. DCPD is used in a variety of scientific research applications due to its unique properties and ability to act as an inhibitor in biochemical and physiological processes.

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry : A method has been developed for the synthesis of 6-oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones, which includes the compound . This method is significant for preparing key intermediates of bioactive molecules (Tan et al., 2022).

  • Structural Reassignment in Chemistry : Research has shown that the reaction of 6-amino-1,2,4-triazine-3,5-(2H,4H)clione leads to 5-hydroxy-1,2,4-triazole-3-carboxylic acid instead of 6-hydroxy-1,2,4-triazine-3,5-(2H,4H)dione, suggesting the importance of accurate structural identification in chemical research (Schuan et al., 1979).

  • Synthesis and Molecular Structure : The synthesis and structural characterization of benzylic derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione have been explored, highlighting the compound's relevance in the study of molecular structures (Hwang et al., 2017).

  • Pharmacological Research : 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized as inhibitors of d-amino acid oxidase (DAAO), showcasing the compound's potential in medicinal chemistry and drug development (Hin et al., 2015).

  • Synthesis of Fused Triazine Systems : The compound has been used in the synthesis of novel fused triazine systems, emphasizing its utility in creating complex molecular structures (Massry, 2003).

properties

IUPAC Name

6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSXBRQDWPGEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216336
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

CAS RN

661463-79-2
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
K Beattie, G Phadke, J Novakovic - Profiles of drug substances, excipients …, 2012 - Elsevier
Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine), a phenyltriazine anticonvulsant, is a newer anti-epileptic drug. A profile of this drug substance is provided in this chapter …
Number of citations: 25 www.sciencedirect.com
J Hlaváč, R Buchtík, J Slouka, P Hradil… - Arkivoc, 2003 - arkat-usa.org
Lamotrigine oxoanalog 8 was prepared using 5-(2-amino-5, 6-dichlorophenyl)-6-azauracil 3 as starting compound. A series of 5-(2, 3-dichlorophenyl)-6-azauracil derivatives 9–12 with …
Number of citations: 3 www.arkat-usa.org

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